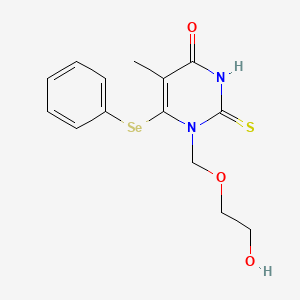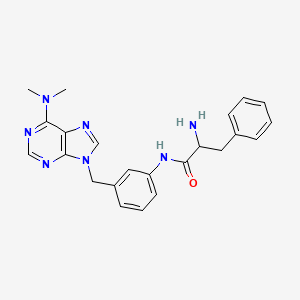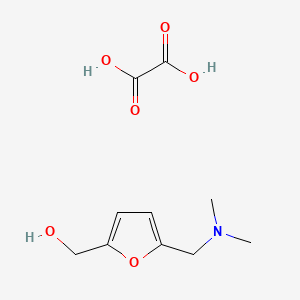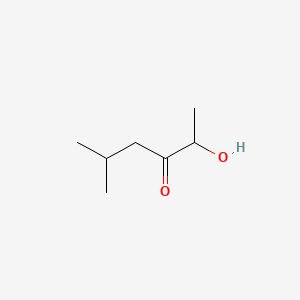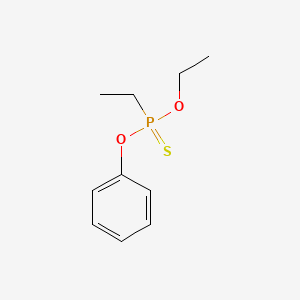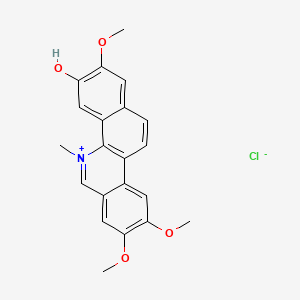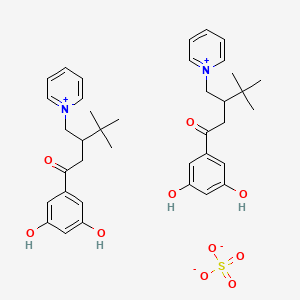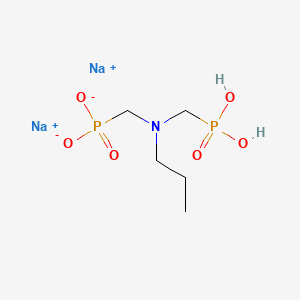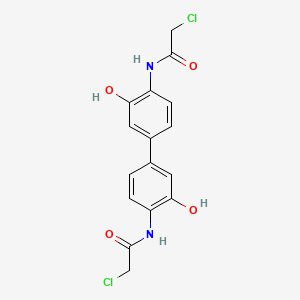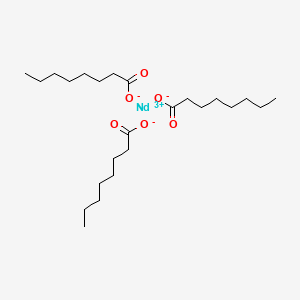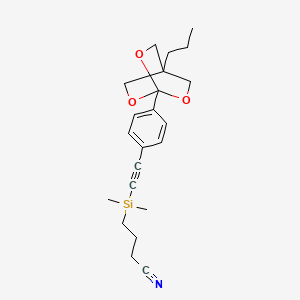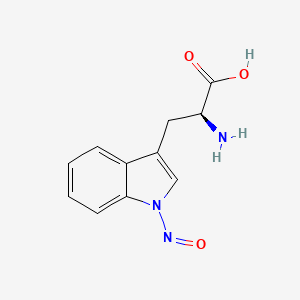
1-Nitroso-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. This compound is characterized by the presence of a nitroso group attached to the indole nitrogen of the tryptophan molecule . The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
1-Nitroso-L-tryptophan can be synthesized through several methods:
Direct Nitrosation: This involves the reaction of L-tryptophan with nitrosating agents such as nitrous acid or tert-butylnitrite.
Enzyme-Catalyzed Reactions: Enzymes like lactoperoxidase and horseradish peroxidase can catalyze the nitration of tryptophan derivatives.
Microbial Fermentation: Metabolic engineering of microorganisms like Escherichia coli can be employed to produce L-tryptophan, which can then be nitrosated to form this compound.
Chemical Reactions Analysis
1-Nitroso-L-tryptophan undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the nitroso group can lead to the formation of amino derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include nitrous acid, tert-butylnitrite, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-L-tryptophan has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitroso-L-tryptophan involves the nitrosation of proteins and other biomolecules. The nitroso group can transfer nitric oxide to other molecules, affecting various biochemical pathways. This compound can modulate the activity of enzymes and other proteins by nitrosating specific amino acid residues .
Comparison with Similar Compounds
1-Nitroso-L-tryptophan is unique due to its specific structure and the presence of the nitroso group on the indole nitrogen. Similar compounds include:
N-acetyl-N-nitroso-tryptophan: Known for its nitric oxide-releasing properties.
S-nitrosoglutathione: Another nitric oxide donor with different biochemical properties.
N-nitrosomelatonin: A compound with similar nitrosation capabilities but different biological effects.
These compounds share some chemical properties but differ in their specific applications and effects on biological systems.
Properties
CAS No. |
68807-89-6 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-9(11(15)16)5-7-6-14(13-17)10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
WBQJTPDOGLYTBE-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




